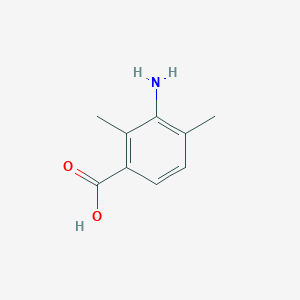

3-Amino-2,4-dimethylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2,4-dimethylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-5-3-4-7(9(11)12)6(2)8(5)10/h3-4H,10H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXASAUXTASIZPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)O)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

De Novo Synthesis Routes for 3-Amino-2,4-dimethylbenzoic Acid

The creation of the this compound scaffold can be approached through several synthetic routes. These pathways often begin with simpler, commercially available substituted benzene (B151609) precursors.

Direct synthesis aims to construct the target molecule in a minimal number of steps. While specific literature for the direct synthesis of this compound is not extensively detailed, plausible routes can be inferred from established methods for analogous compounds. A common strategy for synthesizing aminobenzoic acids involves the reduction of a corresponding nitro derivative. For instance, the synthesis of 3-methyl-2-aminobenzoic acid often starts with the nitration of m-xylene, followed by oxidation and reduction steps. A similar approach could be envisioned starting from 2,4-dimethylnitrobenzene.

Another potential direct approach is the amination of a halogenated precursor. For example, the synthesis of 3-methyl-2-aminobenzoic acid can be achieved through the ammonolysis of 3-methyl-2-chlorobenzoic acid in the presence of a copper catalyst. google.com This suggests a viable pathway for this compound could start from 3-halo-2,4-dimethylbenzoic acid.

Table 1: Potential Direct Synthesis Methodologies

| Starting Material | Key Transformation | Reagents/Catalysts | Potential Product |

|---|---|---|---|

| 3-Nitro-2,4-dimethylbenzoic acid | Nitro group reduction | H₂, Pd/C; SnCl₂, HCl | This compound |

Multi-step syntheses provide greater control over regiochemistry and functional group compatibility. A key precursor in such a strategy is the methyl ester, Methyl 3-amino-2,4-dimethylbenzoate. The synthesis of this ester can be accomplished first, followed by hydrolysis to yield the final carboxylic acid.

The synthesis of the precursor ester could begin with 2,4-dimethylbenzoic acid nih.gov, which is then nitrated to form 3-nitro-2,4-dimethylbenzoic acid. This nitro-acid can be esterified to Methyl 3-nitro-2,4-dimethylbenzoate, followed by the reduction of the nitro group to an amine. The final step in this pathway is the hydrolysis of the ester group, typically under basic or acidic conditions, to yield this compound. This multi-step approach allows for purification at intermediate stages, potentially leading to a higher purity final product.

The conversion of the ester back to the carboxylic acid is a standard saponification reaction.

Reaction Scheme: Ester Hydrolysis Methyl 3-Amino-2,4-dimethyl-benzoate + NaOH(aq) → Heat → Sodium 3-amino-2,4-dimethylbenzoate Sodium 3-amino-2,4-dimethylbenzoate + HCl(aq) → this compound

Functionalization and Derivatization Strategies

The dual functionality of this compound, possessing both a nucleophilic amino group and an electrophilic carboxyl group, allows for a wide array of derivatization reactions.

The carboxylic acid and amine moieties are primary sites for acylation reactions to form amides.

Via the Carboxyl Group: The carboxylic acid can be coupled with primary or secondary amines to form amides. This transformation is often facilitated by coupling agents that activate the carboxyl group. A widely used reagent is N,N'-dicyclohexylcarbodiimide (DCC), which reacts with the carboxylic acid to form an active ester intermediate that is then attacked by the amine. masterorganicchemistry.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an amine to produce the amide. masterorganicchemistry.comlibretexts.org

Via the Amino Group: The amino group can be acylated by reacting it with acyl chlorides or acid anhydrides. This reaction forms an amide bond where the nitrogen of the original amino group is now part of the amide linkage. This functionalization is fundamental in various synthetic applications, including the preparation of complex molecules and polymers.

The structure of this compound is well-suited for the synthesis of chelating ligands for metal ions. Both the amine and carboxyl groups can serve as coordination sites or be modified to introduce other donor atoms.

Amine Group Modification: The amino group can be chemically modified to create more complex ligand structures. For example, it can be converted into an azo group (-N=N-) through diazotization followed by coupling with another aromatic compound. This strategy has been used to prepare new azo ligands from derivatives of aminobenzoic acids, which then form stable complexes with various metal ions like Co(II), Ni(II), and Cu(II). researchcommons.orgresearchgate.net

Carboxyl Group Modification: The carboxyl group is commonly used to form ligands by creating amide linkages with other molecules that contain donor atoms. For instance, it can be coupled with other amino acids or amines to create peptide-like structures that can act as chiral ligands in asymmetric catalysis. mdpi.com These modifications can create bidentate or polydentate ligands capable of forming stable chelate rings with metal ions.

Table 2: Ligand Synthesis Strategies

| Functional Group Modified | Reaction Type | Resulting Ligand Feature | Example Application |

|---|---|---|---|

| Amine | Diazotization/Azo coupling | Azo linkage (-N=N-) | Formation of colored metal complexes researchcommons.orgresearchgate.net |

For quantitative analysis using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), derivatization is often necessary because the native molecule may lack a strong chromophore or be insufficiently volatile. researchgate.netnih.gov

Derivatization strategies for amino acids, which are directly applicable to this compound, typically involve reacting the amino group with a labeling reagent.

Pre-column Derivatization for HPLC: Reagents are used to attach a moiety that has strong UV absorbance or fluorescence, significantly enhancing detection sensitivity. nih.gov

N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB): This reagent reacts with the amino group to produce a derivative that provides strong signals in electrospray ionization mass spectrometry (ESI-MS) in positive ion mode. researchgate.netnih.gov

AccQ•Tag (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate): This is a popular reagent that reacts with both primary and secondary amines to yield highly stable, fluorescent derivatives suitable for reverse-phase HPLC. waters.com

o-Phthalaldehyde (OPA): In the presence of a thiol, OPA reacts rapidly with primary amines to form intensely fluorescent isoindole derivatives. nih.gov

These derivatization methods improve chromatographic behavior and allow for highly sensitive quantification of the amino acid in complex biological or chemical matrices. researchgate.net

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and energy. For a molecule like 3-Amino-2,4-dimethylbenzoic acid, these calculations can elucidate its stable conformation, vibrational modes, and the distribution of electron density, which are key to understanding its chemical nature.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometry and analyzing vibrational frequencies.

Geometry Optimization: The first step in most computational studies is to find the molecule's most stable three-dimensional structure, known as its global minimum energy conformation. Using DFT methods, such as B3LYP or MPW1PW91, with a suitable basis set like 6-311++G(d,p), the bond lengths, bond angles, and dihedral angles of this compound can be precisely calculated. niscpr.res.in For instance, in a study on the related compound 2,4-dimethylbenzoic acid, DFT calculations were performed to determine its optimized geometrical parameters, which were found to be in good agreement with experimental X-ray diffraction data. niscpr.res.in The process involves iterative calculations until the forces on each atom are minimized, resulting in a stable, optimized structure. This optimized geometry is crucial for all subsequent computational analyses.

Vibrational Analysis: Once the geometry is optimized, a vibrational frequency analysis is typically performed using the same DFT method. This calculation predicts the frequencies of the fundamental modes of molecular vibration, which correspond to the peaks observed in infrared (IR) and Raman spectra. niscpr.res.in For example, a study on 2,3,4-tri-fluoro-benzoic acid utilized DFT to calculate its vibrational frequencies in the dimeric form, which helped in making conspicuous vibrational assignments. nih.gov The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure represents a true energy minimum. niscpr.res.in These theoretical spectra are invaluable for interpreting experimental spectroscopic data and understanding the molecule's dynamic behavior.

Table 1: Representative Optimized Geometrical Parameters (Illustrative) Note: The following data is illustrative for a substituted benzoic acid and does not represent experimentally verified values for this compound. Actual values would require specific DFT calculations for this compound.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C-C (ring) | ~1.39 Å |

| C-N | ~1.38 Å | |

| C=O | ~1.21 Å | |

| O-H | ~0.97 Å | |

| Bond Angle | C-C-C (ring) | ~120° |

| C-C-N | ~121° | |

| O=C-O | ~123° |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP is calculated by determining the force exerted on a positive test charge at various points on the electron density surface of the molecule. uni-muenchen.de

The resulting map is color-coded to indicate different potential values. Typically, regions of negative electrostatic potential (shown in red and yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (shown in blue) are electron-deficient and are prone to nucleophilic attack. wuxiapptec.comresearchgate.net For this compound, the MEP map would likely show the most negative potential around the oxygen atoms of the carboxyl group and the nitrogen atom of the amino group, identifying these as primary sites for electrophilic interaction. The hydrogen atom of the hydroxyl group would exhibit a strong positive potential, making it a likely site for nucleophilic attack. researchgate.net This visual representation of reactivity is crucial for understanding how the molecule will interact with other reagents and biological targets.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. libretexts.orgyoutube.com

Table 2: Illustrative Frontier Molecular Orbital Energies Note: These values are illustrative and based on general principles for similar aromatic compounds. Specific calculations are required for this compound.

| Parameter | Energy (eV) |

| HOMO Energy | ~ -5.5 to -6.5 |

| LUMO Energy | ~ -1.0 to -2.0 |

| HOMO-LUMO Gap | ~ 3.5 to 5.5 |

Prediction of Chemical Reactivity and Stability Parameters

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical reactivity and stability of a molecule. These parameters provide a more detailed understanding of the molecule's behavior in chemical reactions. researchgate.net

Key reactivity parameters include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -E(HOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -E(LUMO).

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2. nih.gov

Chemical Hardness (η): A measure of the resistance to change in electron distribution. It is calculated as η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). Soft molecules are more reactive than hard molecules. nih.gov

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = χ² / (2η).

These quantum chemical descriptors are instrumental in comparing the reactivity of different molecules and predicting their behavior in various chemical environments. rsc.org

Molecular Docking Studies (Computational Aspects, excluding biological activity results)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), such as a protein or enzyme. nih.govijpsjournal.com This method is fundamental in drug discovery and design. The process involves two main steps: sampling the conformational space of the ligand within the receptor's binding site and then ranking these conformations using a scoring function. nih.gov

For this compound, a molecular docking study would begin with the optimized 3D structure of the molecule obtained from DFT calculations. A target protein of interest would be selected, and its 3D structure, typically obtained from X-ray crystallography or NMR spectroscopy, would be prepared for the docking simulation. Software such as AutoDock or Glide is commonly used for this purpose. researchgate.net

The docking algorithm systematically explores various possible binding poses of the ligand within the active site of the receptor. Each pose is then evaluated by a scoring function, which estimates the binding affinity, usually expressed as a negative value in kcal/mol. youtube.com A more negative score indicates a more favorable binding interaction. The analysis of the best-ranked poses reveals potential key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein's active site. youtube.com

Structure-Activity Relationship (SAR) from a Theoretical Framework

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chitkara.edu.in Theoretical and computational chemistry play a crucial role in developing QSAR models by providing a wide range of molecular descriptors.

For a series of compounds related to this compound, various descriptors can be calculated, including:

Electronic Descriptors: Derived from quantum chemical calculations, such as HOMO and LUMO energies, dipole moment, and atomic charges. chitkara.edu.in

Steric Descriptors: Related to the size and shape of the molecule, such as molecular volume, surface area, and Kier's shape indices. nih.gov

Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which describes the molecule's solubility in water versus lipids. nih.gov

Topological Descriptors: Numerical values derived from the 2D representation of the molecule that describe its connectivity and branching. nih.gov

Once these descriptors are calculated for a set of molecules with known biological activities, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a QSAR model. dergipark.org.tr This model takes the form of an equation that correlates the descriptors with the observed activity. A statistically significant QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. ijpsjournal.com These studies provide valuable insights into the structural features that are essential for the desired biological effect. nih.gov

Reactivity and Mechanistic Studies

Acid-Base Properties and Protonation Equilibria of the Amine and Carboxylic Acid Functions

The chemical character of 3-Amino-2,4-dimethylbenzoic acid is defined by the presence of both an acidic carboxylic acid group (-COOH) and a basic amino group (-NH2). This dual functionality allows the molecule to exhibit amphoteric properties, acting as either an acid or a base depending on the pH of the solution. The acid-base behavior is governed by the protonation equilibria of these two groups.

The carboxylic acid function can donate a proton, forming a carboxylate anion, while the amino group can accept a proton to form an ammonium (B1175870) cation. The tendency for these proton transfers is quantified by the pKa value, which is the negative logarithm of the acid dissociation constant (Ka). A lower pKa value indicates a stronger acid, while a higher pKa for the conjugate acid of a base indicates a stronger base.

These electronic effects influence the acidity of the carboxylic acid and the basicity of the amino group. The electron-donating groups increase the basicity of the amino group and decrease the acidity of the carboxylic acid. Conversely, the electron-withdrawing carboxylic acid group decreases the basicity of the amino group. The net effect is a balance of these competing influences.

Predicted pKa Values and Equilibria:

| Functional Group | Predicted pKa Range | Protonation Equilibrium |

| Carboxylic Acid (-COOH) | 4.0 - 5.0 | C9H11NO2 + H2O ⇌ C9H10NO2⁻ + H3O⁺ |

| Amino Group (-NH3+) | 2.0 - 3.0 | C9H12NO2⁺ + H2O ⇌ C9H11NO2 + H3O⁺ |

Note: These are estimated values based on substituted benzoic acids and anilines.

The protonation state of this compound is therefore highly dependent on the pH of the environment. At a very low pH, both the amino and carboxylic acid groups will be protonated. As the pH increases, the carboxylic acid will be the first to deprotonate, followed by the deprotonation of the ammonium group at a higher pH.

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Benzoic Acid Core

The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of the strongly activating amino group and the two weakly activating methyl groups. The positions of these substituents direct incoming electrophiles to specific locations on the ring. The amino group is a powerful ortho-, para-director, while the methyl groups are also ortho-, para-directing. The carboxylic acid group is a deactivating meta-director.

The directing effects of the substituents are summarized in the table below:

| Substituent | Position | Electronic Effect | Directing Influence |

| -NH2 | 3 | Strong Activator (Resonance) | Ortho, Para (positions 2, 4, 6) |

| -CH3 | 2, 4 | Weak Activator (Inductive) | Ortho, Para |

| -COOH | 1 | Deactivator (Inductive) | Meta (positions 3, 5) |

Considering the combined influence of these groups, the most probable sites for electrophilic attack are positions 5 and 6. The powerful activating and directing effect of the amino group to its para position (position 6) and ortho position (position 2, which is already substituted) makes position 6 the most likely site for substitution. Position 5 is also activated by the ortho methyl group at position 4.

Examples of Potential Electrophilic Aromatic Substitution Reactions:

Halogenation: Reaction with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst would likely result in monosubstitution at the 6-position.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO2) onto the ring, predominantly at the 6-position.

Sulfonation: Reaction with fuming sulfuric acid would lead to the introduction of a sulfonic acid group (-SO3H) at the 6-position.

Nucleophilic aromatic substitution reactions are generally not favored for this molecule. The electron-rich nature of the benzene ring, due to the presence of multiple electron-donating groups, makes it resistant to attack by nucleophiles. Such reactions typically require the presence of strong electron-withdrawing groups and a good leaving group, which are absent in this compound.

Reaction Kinetics and Thermodynamic Parameters of Chemical Transformations

Detailed kinetic and thermodynamic data for reactions involving this compound are scarce in the published literature. However, we can make qualitative predictions based on the principles of physical organic chemistry.

The rate of electrophilic aromatic substitution reactions is expected to be significantly faster for this compound compared to benzene. This is due to the substantial stabilization of the intermediate carbocation (the sigma complex) by the strong electron-donating amino group and the two methyl groups. The activation energy for these reactions would therefore be relatively low.

The thermodynamic favorability of these reactions will depend on the specific electrophile and reaction conditions. In general, electrophilic aromatic substitution reactions are exothermic.

| Reaction Type | Expected Relative Rate | Key Factors Influencing Rate |

| Electrophilic Halogenation | Very Fast | Strong activation by -NH2 and -CH3 groups. |

| Electrophilic Nitration | Very Fast | Powerful electrophile (NO2+), strong ring activation. |

| Friedel-Crafts Alkylation/Acylation | Likely problematic | The basic amino group can react with the Lewis acid catalyst, deactivating it. |

Catalytic Reactions Involving this compound or Its Derivatives

While this compound itself is not typically used as a catalyst, its structure provides a versatile scaffold for the synthesis of ligands for metal-catalyzed reactions. The presence of both a Lewis basic amino group and a carboxylic acid group allows for the formation of stable chelate complexes with a variety of metal ions.

Derivatives of this compound can be designed to incorporate other functional groups that can modulate the steric and electronic properties of the resulting metal complexes. For example, the amino group can be functionalized to create multidentate ligands that can enhance the stability and catalytic activity of metal centers.

Potential Catalytic Applications of Derivatives:

Asymmetric Catalysis: Chiral derivatives of this compound could be synthesized and used as ligands in asymmetric catalysis to control the stereochemical outcome of a reaction.

Cross-Coupling Reactions: Metal complexes incorporating ligands derived from this molecule could potentially be used as catalysts in important carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings.

Polymerization Catalysis: The ability to tune the electronic and steric environment around a metal center by modifying the this compound scaffold could lead to the development of novel catalysts for olefin polymerization.

Further research is needed to explore the full potential of this compound and its derivatives in the field of catalysis.

Coordination Chemistry and Ligand Design

Synthesis of Metal Complexes Utilizing 3-Amino-2,4-dimethylbenzoic Acid Derivatives as Ligands

The synthesis of metal complexes using aminobenzoic acid derivatives is typically straightforward. A common method involves the reaction of the ligand with a suitable metal salt, such as a chloride, nitrate, or acetate, in a solvent. nih.gov The general procedure consists of dissolving the ligand and the metal salt in an appropriate solvent, often ethanol (B145695) or an aqueous solution, and refluxing the mixture for several hours to ensure the reaction completes. ignited.inyoutube.com

For instance, the synthesis of Ni(II) complexes with Schiff base ligands derived from 2-aminobenzoic acid involves mixing hot ethanolic solutions of the metal salt and the ligand and refluxing the mixture for 3-4 hours. ignited.in Upon cooling, the colored complex precipitates and can be collected by filtration. ignited.in Similarly, complexes of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol are prepared by adding an ethanolic solution of the metal salt to an ethanolic solution of the ligand in a 1:2 metal-to-ligand molar ratio, followed by a two-hour reflux. nih.gov The formation of the complex is often indicated by a color change and the precipitation of a solid product. ignited.in

Characterization of Coordination Geometry and Hybridization in Metal Complexes

The coordination geometry of metal complexes with aminobenzoic acids is diverse, owing to the multiple binding sites on the ligand. As a 2-aminocarboxylate, the ligand can function in a bidentate fashion, coordinating through both the amino nitrogen and a carboxylate oxygen to form a stable five-membered chelate ring. wikipedia.org However, other coordination modes are frequently observed, leading to more complex structures.

A prime example is the calcium complex with 3-aminobenzoic acid, which forms a 1-D coordination polymer. core.ac.uk In this structure, the calcium ion is eight-coordinated, adopting a distorted square-antiprismatic geometry. The 3-aminobenzoate (B8586502) ligand demonstrates a chelating and bridging tridentate coordination mode. core.ac.uk Interestingly, the amino group in this specific complex does not coordinate directly to the metal center but is involved in hydrogen bonding with a coordinated water molecule in an adjacent polymeric chain. core.ac.uk This contrasts with the related 2-aminobenzoate (B8764639) ligand, which can act as a bidentate bridging ligand. core.ac.uk

For transition metals, octahedral and square planar geometries are commonly observed. wikipedia.orgresearchgate.net The resulting complexes can exhibit different isomeric forms, such as facial (fac) and meridional (mer) isomers in octahedral complexes, which adds to their structural diversity. wikipedia.org

Table 1: Coordination Geometries in Complexes with Related Aminobenzoic Acid Ligands

| Ligand | Metal Ion | Coordination Geometry | Hybridization (Example) | Coordination Mode | Reference |

|---|---|---|---|---|---|

| 3-Aminobenzoic acid | Ca(II) | Distorted Square-Antiprismatic | sp³d⁴ | Chelating & Bridging Tridentate | core.ac.uk |

| 2-Aminobenzoic acid | Ca(II) | Heptacoordinate | sp³d³ | Symmetrical Bridging Bidentate | core.ac.uk |

| Anthranilic acid | Cu(II), Zn(II) | Tridentate (N,O,O') | dsp³ or sp³d | Chelating & Bridging | researchgate.net |

| General Amino Acids | Co(III) | Octahedral | d²sp³ | Bidentate (N,O) | wikipedia.org |

Note: This table is generated based on data from related compounds to infer potential geometries for this compound complexes.

Spectroscopic Analysis of Metal-Ligand Interactions (e.g., UV-Vis, IR in complexes)

Spectroscopic methods are essential for confirming the coordination of the ligand to the metal ion.

Infrared (IR) Spectroscopy IR spectroscopy provides clear evidence of complex formation by showing shifts in the characteristic vibrational frequencies of the ligand's functional groups. The key regions of interest for this compound are the N-H stretches of the amino group and the C=O and O-H stretches of the carboxylic acid group.

Upon deprotonation and coordination of the carboxylate group, the strong C=O stretching band of the free acid disappears and is replaced by two new bands: the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the COO⁻ group. The difference in wavenumber between these two bands (Δν = νₐₛ - νₛ) can provide insight into the coordination mode of the carboxylate group. researchgate.net For instance, in copper(II) meta-aminobenzoate, the Δν(COO⁻) value is 170 cm⁻¹, which is larger than that for the corresponding sodium salt (148 cm⁻¹), suggesting a monodentate coordination of the carboxylate group in that particular complex. researchgate.net

Coordination of the amino group is typically confirmed by a shift of the N-H stretching bands (ν(NH₂)), usually found in the 3500–3100 cm⁻¹ range, to lower wavenumbers. researchgate.net This shift indicates a weakening of the N-H bond due to the donation of the nitrogen's lone pair of electrons to the metal ion. researchgate.net

Table 2: Typical IR Spectral Band Shifts Upon Complexation of Aminobenzoic Acids

| Functional Group | Typical Wavenumber (Free Ligand) | Observation Upon Complexation | Reference |

|---|---|---|---|

| Amino (ν(N-H)) | 3500 - 3100 cm⁻¹ | Shift to lower wavenumbers | researchgate.net |

| Carboxylate (νₐₛ(COO⁻)) | ~1550 - 1610 cm⁻¹ | Appears after deprotonation | researchgate.net |

Note: This table presents generalized data for aminobenzoic acids.

UV-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy is used to study the electronic transitions within the complex. The spectra of the complexes typically show shifts in the absorption bands corresponding to the π→π* transitions of the ligand's aromatic ring. nih.gov This shift confirms the interaction between the ligand and the metal ion. Additionally, new absorption bands that are not present in the free ligand may appear in the visible region. These new bands can often be assigned to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions, as well as d-d electronic transitions for transition metal complexes. researchgate.net

Stability and Stoichiometry of Formed Metal Complexes

The stoichiometry of metal complexes with aminobenzoic acid ligands is frequently found to be 1:1 or 1:2 (metal:ligand), as determined by methods such as molar ratio analysis and confirmed by elemental analysis. researchgate.nethakon-art.comwjpps.com

For divalent transition metals, the stability of complexes with aminobenzoic acid ligands often adheres to the Irving-Williams order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). ekb.eg This trend reflects the variation in ionic radii and ligand field stabilization energies across the series.

Table 3: Stoichiometry of Metal Complexes with p-Aminobenzoic Acid

| Metal Ion | Determined Molar Ratios (Metal:Ligand) | Reference |

|---|---|---|

| Ni(II) | 1:1, 1:2, 1:5, 2:3 | hakon-art.com |

| Co(II) | 1:1, 1:2, 1:5, 2:3 | hakon-art.com |

| Mg(II) | 1:1, 1:2, 1:5, 2:3 | hakon-art.com |

Note: This table shows examples from a related isomer, p-aminobenzoic acid, to illustrate common stoichiometries.

Applications in Advanced Organic Synthesis and Material Science Precursors

Role as a Key Intermediate in Multi-Component Organic Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. The amine and carboxylic acid functionalities present in 3-Amino-2,4-dimethylbenzoic acid make it a prime candidate for such reactions.

For instance, in the Ugi four-component reaction (Ugi-4CR) , an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide react to form a bis-amide. wikipedia.orgnih.govorgsyn.org Similarly, the Passerini three-component reaction involves a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.org

While specific studies employing this compound in these named reactions are not readily found in current literature, its structure perfectly aligns with the requirements for the amine and carboxylic acid components. The steric hindrance from the two methyl groups might influence reaction rates and yields, a factor that would require empirical investigation.

Table 1: Potential Multi-Component Reactions for this compound

| Reaction Name | Reactant Type Provided | Potential Product Class |

| Ugi Reaction | Amine, Carboxylic Acid | α-Acylamino Amides |

| Passerini Reaction | Carboxylic Acid | α-Acyloxy Amides |

Building Block for the Synthesis of Complex Organic Molecules

The bifunctional nature of this compound allows it to serve as a versatile scaffold for synthesizing more complex molecules, particularly heterocyclic compounds. The amino group can act as a nucleophile, while the carboxylic acid can undergo various transformations, such as esterification or amide bond formation.

Derivatives of aminobenzoic acids are known to be precursors for a variety of biologically active molecules and complex scaffolds. nih.gov For example, similar structures are used in the synthesis of novel allosteric SHP1 activators, which have shown potent anti-tumor effects. nih.gov The synthesis often involves protecting the functional groups, followed by reactions to build the desired molecular framework, and subsequent deprotection.

The synthesis of poly-heterocyclic compounds containing nitrogen and boron atoms has also been achieved using related polyamines, highlighting the potential for creating novel ring systems. sciforum.netsciforum.net

Precursor for Advanced Organic Frameworks and Functional Materials

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters coordinated to organic ligands. The carboxylic acid group in this compound is an ideal functional group to act as a linker to coordinate with metal centers. Furthermore, the amino group can be a site for post-synthetic modification, allowing for the tuning of the MOF's properties.

Studies have shown that amino-functionalized carboxylate ligands are employed to create novel MOFs with d-block metals like cadmium and zinc. nih.gov These materials can exhibit interesting properties such as fluorescence, which can be utilized for chemical sensing applications. nih.govrsc.org For example, lead-based MOFs derived from aminobenzoic acid have been synthesized and used for water-splitting applications. nih.gov The incorporation of an amino group can also influence the adsorption properties of the resulting framework.

Utilization in the Synthesis of Specialized Chemical Reagents

The reactivity of this compound allows for its conversion into a variety of specialized chemical reagents. For instance, the amino group can be diazotized and converted into a range of other functional groups. The carboxylic acid can be converted to an acid chloride, which is a more reactive species for acylation reactions.

While direct evidence for the use of this compound in creating specific, widely-used reagents is scarce, related aminobenzoic acids are used to synthesize compounds for biochemical research and as intermediates in the manufacturing of dyes and pharmaceuticals. jwpharmlab.com For example, derivatives of similar compounds are used to create luminescent materials for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes. mdpi.com

Crystal Engineering and Supramolecular Chemistry

Design and Synthesis of Cocrystals Involving 3-Amino-2,4-dimethylbenzoic Acid

The design of cocrystals involving this compound would theoretically leverage the hydrogen bonding capabilities of its carboxylic acid and amino groups. Cocrystals are multi-component crystals where the components are held together by non-covalent interactions. The selection of a coformer—the other molecule in the cocrystal—is crucial and is typically based on the potential for forming robust supramolecular synthons.

Common strategies for cocrystal synthesis with aminobenzoic acids include:

Solvent Evaporation: Dissolving this compound and a selected coformer in a suitable solvent, followed by slow evaporation to promote the growth of cocrystals.

Grinding: Mechanically grinding the two solid components together, sometimes with a small amount of solvent (liquid-assisted grinding), can induce cocrystal formation.

Slurry Crystallization: Stirring a suspension of the components in a solvent in which they are sparingly soluble can lead to the formation of the most stable crystalline phase, which is often a cocrystal.

Potential coformers for this compound could include compounds with complementary hydrogen bond donors and acceptors, such as pyridines, amides, or other carboxylic acids. The goal is to form predictable hydrogen-bonding motifs, for instance, the common carboxylic acid-pyridine heterosynthon.

Analysis of Intermolecular Interactions in the Solid State (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state structure of this compound, whether in its pure form or in a cocrystal, would be governed by a network of intermolecular interactions.

Hydrogen Bonding: The primary interactions would be hydrogen bonds. The carboxylic acid group can act as both a hydrogen bond donor (O-H) and acceptor (C=O). The amino group provides two N-H donor sites. This allows for the formation of various hydrogen-bonding patterns, such as the common carboxylic acid dimer synthon or catemeric chains. In cocrystals, heteromolecular hydrogen bonds between the acid and the coformer would be expected. For example, an O-H···N bond with a pyridine (B92270) coformer or an N-H···O bond with an amide coformer could be formed.

π-π Stacking: The aromatic ring of this compound allows for potential π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. The substitution pattern with two methyl groups and an amino group would influence the electronic nature of the ring and thus the geometry and strength of these interactions.

Influence of Molecular Packing on Crystalline Properties

The way molecules of this compound pack in a crystal lattice would have a direct impact on its physical properties, such as melting point, solubility, and stability. Different packing arrangements, known as polymorphs, can exhibit distinct properties.

Without experimental crystal structures, a detailed analysis of the molecular packing remains speculative. X-ray diffraction studies would be necessary to determine the precise arrangement of molecules and the nature of the intermolecular interactions in the solid state of this compound.

Advanced Analytical Method Development and Validation

Chromatographic Methods for Separation and Quantification

Chromatography is the cornerstone of analytical chemistry for separating the components of a mixture. For 3-Amino-2,4-dimethylbenzoic acid, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are applicable, each with specific considerations based on the compound's properties.

High-Performance Liquid Chromatography (HPLC) for Analysis

High-performance liquid chromatography is a premier technique for the analysis of this compound due to the compound's polarity and UV-absorbing properties. The separation of this analyte from its isomers and other related substances is often a significant analytical challenge, as isomers typically possess very similar physicochemical properties. sielc.com

Reversed-phase HPLC (RP-HPLC) is a commonly utilized mode for this purpose. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention of this compound is influenced by the hydrophobicity of the molecule and its ionic state, which can be manipulated by adjusting the pH of the mobile phase. Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can offer enhanced selectivity for separating isomers of aminobenzoic acid. helixchrom.comhelixchrom.com For instance, columns like Primesep 100, which contain embedded acidic ionizable groups, can effectively retain and separate aminobenzoic acid isomers. sielc.com

A typical HPLC method for the analysis of aminobenzoic acid derivatives would involve a C18 column and a mobile phase consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. nih.govnih.gov The pH of the buffer is a critical parameter to control the ionization of both the amino and carboxylic acid groups, thereby affecting retention and peak shape. UV detection is commonly employed, with the wavelength set to a maximum absorbance of the compound, often around 230 nm or 280 nm. nih.govsielc.com

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile : 0.02 M Ammonium (B1175870) Acetate (pH 4.0) (20:80, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Note: The parameters in this table are illustrative and based on methods for similar aminobenzoic acid compounds. nih.gov Method optimization would be required for the specific analysis of this compound.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, this compound, with its polar amino and carboxylic acid functional groups, is not sufficiently volatile for direct GC analysis. nih.govresearchgate.net These polar groups can lead to strong intermolecular hydrogen bonding, which increases the boiling point and can cause poor peak shape and adsorption within the GC system. researchgate.net

Therefore, a crucial prerequisite for GC analysis is derivatization. researchgate.netgcms.cz This chemical modification process converts the polar functional groups into less polar, more volatile derivatives. researchgate.net Common derivatization strategies for compounds containing -COOH and -NH2 groups include:

Silylation: This is a widely used technique where active hydrogens in the amino and carboxylic acid groups are replaced by a trimethylsilyl (B98337) (TMS) group. nih.govgcms.cz Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. nih.gov

Alkylation/Esterification: The carboxylic acid group can be converted into an ester (e.g., a methyl ester), and the amino group can be alkylated to reduce polarity and increase volatility. gcms.czcolostate.edu

Once derivatized, the resulting volatile compound can be readily analyzed by GC. The separation is typically performed on a capillary column with a nonpolar or medium-polarity stationary phase. A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity and wide linear range.

Hyphenated Techniques for Enhanced Analytical Specificity

To achieve higher specificity and sensitivity, chromatographic techniques are often coupled with mass spectrometry (MS). This "hyphenation" provides not only retention time data from the chromatograph but also mass information from the spectrometer, allowing for more confident identification of the analyte.

GC-Mass Spectrometry (GC-MS) for Derivatized Analytes

GC-MS is a highly effective method for the identification and quantification of the derivatized form of this compound. After the derivatized analyte elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its characteristic fragmentation pattern provide a "mass fingerprint" that is unique to the compound, allowing for unambiguous identification. nih.gov For example, the mass spectrum of p-aminobenzoic acid shows a molecular ion peak at 137 amu. researchgate.netspectrabase.comnist.gov

The analysis of silylated derivatives of amino acids and related compounds by GC-MS is a well-established technique. nih.govmassbank.eu The mass spectra of these derivatives often show characteristic fragments that aid in structural elucidation.

Table 2: Expected GC-MS Data for a Derivatized Analog (Illustrative)

| Analyte | Derivatization Reagent | Expected Molecular Ion (M+) | Key Fragment Ions (m/z) |

|---|---|---|---|

| This compound | BSTFA (di-TMS derivative) | 309 | 294 (M-15), 236 (M-73) |

Note: The data in this table is hypothetical and illustrates the expected mass information for a di-trimethylsilyl (TMS) derivative. The fragment ions correspond to the loss of a methyl group (-CH3) and a trimethylsilyl group (-Si(CH3)3), respectively.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Mixtures

For the analysis of this compound in complex matrices such as biological fluids or environmental samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.govthermofisher.com This technique offers exceptional sensitivity and selectivity, allowing for the detection and quantification of the analyte at very low concentrations. nih.gov

In LC-MS/MS, the analyte is first separated by HPLC and then ionized, typically using electrospray ionization (ESI). The resulting ions are then subjected to two stages of mass analysis. In the first stage, the precursor ion (e.g., the protonated molecule [M+H]+) corresponding to this compound is selected. This precursor ion is then fragmented, and in the second stage, a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances the specificity of the analysis, which is particularly important for distinguishing between isomers. nih.govchromatographyonline.com

The development of an LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric parameters, such as ionization source settings and collision energies, to achieve the best possible signal for the analyte. technologynetworks.com

Optimization of Analytical Protocols for Purity Assessment and Trace Analysis

The optimization of analytical protocols is a critical step to ensure that the method is suitable for its intended purpose, whether it be for assessing the purity of a bulk substance or for conducting trace analysis. This involves systematically adjusting various parameters to achieve the desired performance characteristics, such as sensitivity, selectivity, accuracy, and precision.

For purity assessment of this compound, the primary goal is to develop a method that can separate and quantify all potential impurities, including isomers and related substances. This often requires fine-tuning the mobile phase composition and gradient in HPLC or the temperature program in GC to achieve optimal resolution between the main peak and any impurity peaks.

For trace analysis, the focus shifts to maximizing sensitivity and minimizing matrix effects. This may involve:

Sample Preparation: Employing solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analyte and remove interfering components from the sample matrix.

Instrumental Parameters: Adjusting the injection volume, detector settings, and, in the case of MS, the ionization and fragmentation parameters to enhance the signal-to-noise ratio.

Method Validation: A thorough validation according to established guidelines is necessary to demonstrate that the method is reliable and fit for purpose. This includes assessing linearity, limits of detection (LOD) and quantification (LOQ), accuracy, precision, and recovery. nih.gov

By carefully developing and optimizing these advanced analytical methods, a comprehensive understanding of the chemical properties and purity of this compound can be achieved.

Metabolic Studies and Environmental Transformations Academic Context

Investigation of Microbial Metabolism of Related Dimethylbenzoic Acids

The microbial metabolism of dimethylbenzoic acids has been a subject of academic inquiry, with studies focusing on specific isomers and the microorganisms capable of their degradation. While research directly addressing 3-Amino-2,4-dimethylbenzoic acid is not available, investigations into related compounds such as 3,4-dimethylbenzoic acid and 2,4-dimethylbenzoic acid offer valuable insights into potential metabolic pathways.

One key study successfully isolated a bacterial strain, identified as Pseudomonas putida strain DMB, which is capable of utilizing 3,4-dimethylbenzoic acid as its sole source of carbon and energy. nih.gov This discovery was achieved through enrichment techniques using activated sludge, highlighting the presence of microorganisms in the environment with the enzymatic machinery to degrade such compounds. oup.com Interestingly, this particular strain of P. putida did not show the ability to grow on or co-oxidize other tested dimethylbenzoate isomers, suggesting a high degree of specificity in its metabolic capabilities. nih.gov

In a different context, 2,4-dimethylbenzoic acid has been identified as a metabolite in the yeast Saccharomyces cerevisiae. nih.govymdb.ca This indicates that metabolic pathways for processing dimethylbenzoic acid structures exist within eukaryotic microorganisms as well, although the context is metabolic production rather than degradation for energy.

Another bacterium, Rhodococcus rhodochrous N75, has been shown to metabolize dimethylbenzoate, with 3,4-dimethylbenzoic acid being identified as a product of this metabolism. medchemexpress.commybiosource.com This further underscores the role of diverse microbial genera in the transformation of dimethylbenzoic acids.

The following table summarizes the microorganisms and their studied metabolism of related dimethylbenzoic acids:

| Microorganism | Related Compound Metabolized | Key Findings |

| Pseudomonas putida strain DMB | 3,4-Dimethylbenzoic acid | Utilizes it as a sole carbon and energy source; does not metabolize other isomers. nih.govoup.com |

| Saccharomyces cerevisiae | 2,4-Dimethylbenzoic acid | Produces this compound as a metabolite. nih.govymdb.ca |

| Rhodococcus rhodochrous N75 | Dimethylbenzoate | Produces 3,4-dimethylbenzoic acid as a metabolite. medchemexpress.commybiosource.com |

Academic Study of Biodegradation Pathways and Mechanisms

The biodegradation of dimethylbenzoic acids involves a series of enzymatic reactions that break down the aromatic ring. Detailed studies on Pseudomonas putida strain DMB's degradation of 3,4-dimethylbenzoic acid have elucidated the initial steps of a common bacterial degradation strategy.

The proposed pathway begins with the formation of 3,4-dimethylcyclohexa-3,5-diene-1,2-diol-1-carboxylic acid. nih.govoup.com This intermediate then undergoes an acid-catalyzed dehydration, leading to the formation of two key metabolites: 3,4-dimethylsalicylic acid and 3,4-dimethylphenol. nih.govoup.com Further degradation proceeds through the formation of 3,4-dimethylcatechol, which is then funneled into the meta cleavage pathway. nih.govsigmaaldrich.com The meta pathway is a well-characterized route for the degradation of aromatic compounds, involving the cleavage of the catechol ring.

In the case of Rhodococcus rhodochrous N75, the oxidation of 3,4-dimethylbenzoic acid is reported to proceed via the ortho pathway, also through the intermediate 3,4-dimethylcatechol. medchemexpress.com The ortho and meta cleavage pathways represent two primary strategies employed by microorganisms to mineralize aromatic compounds.

The degradation of other substituted benzoic acids, such as 2,4-dichlorophenoxyacetic acid (2,4-D), has been extensively studied and provides a model for the types of enzymatic reactions that could be involved. nih.gov The degradation of 2,4-D typically involves a dioxygenase to cleave the ether bond, followed by hydroxylation to form a catechol, which is then subject to ring cleavage. nih.gov While this compound does not have an ether linkage, the general principle of enzymatic modification and subsequent ring cleavage is a common theme in aromatic compound biodegradation.

Identification and Characterization of Environmental Transformation Products

The study of microbial metabolism provides direct evidence for the environmental transformation of dimethylbenzoic acids. The intermediates and products identified in laboratory studies are indicative of what can be expected in natural and engineered environments where these compounds might be present.

For the degradation of 3,4-dimethylbenzoic acid by Pseudomonas putida DMB, the identified transformation products include:

3,4-Dimethylsalicylic acid nih.govoup.com

3,4-Dimethylphenol nih.govoup.com

3,4-Dimethylcatechol nih.govoup.com

These products were isolated and their structures confirmed using nuclear magnetic resonance (NMR) and mass spectrometry (MS). nih.govoup.com The detection of these compounds in the reaction mixture of washed cells of P. putida provides a clear picture of the initial transformation products. nih.gov

It is important to note that dimethylbenzoic acids themselves can be metabolites of other environmental contaminants. For instance, various dimethylbenzoic acid isomers are known metabolites of trimethylbenzenes. researchgate.net Following their formation, they can be conjugated with glycine (B1666218) and excreted in urine as dimethylhippuric acid in mammals. researchgate.net

The following table summarizes the identified environmental transformation products of 3,4-dimethylbenzoic acid based on the study of Pseudomonas putida strain DMB:

| Parent Compound | Transformation Product | Method of Identification |

| 3,4-Dimethylbenzoic acid | 3,4-Dimethylsalicylic acid | Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS) nih.govoup.com |

| 3,4-Dimethylbenzoic acid | 3,4-Dimethylphenol | Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS) nih.govoup.com |

| 3,4-Dimethylbenzoic acid | 3,4-Dimethylcatechol | Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS) nih.govoup.com |

While no specific environmental transformation products for this compound have been documented, the presence of the amino group could lead to additional or alternative transformation pathways, such as deamination or reactions involving the amino group itself. Further research is necessary to elucidate the specific fate of this compound in the environment.

Q & A

Q. What are the established synthetic routes for 3-amino-2,4-dimethylbenzoic acid, and what are the critical steps for optimizing yield?

The synthesis of this compound involves a multi-step pathway starting from 2,4-dimethylbenzoic acid:

Nitration : React 2,4-dimethylbenzoic acid to form 3,5-dinitro-2,4-dimethylbenzoic acid.

Selective Reduction : Use ammonium sulfide to reduce the 5-nitro group, yielding 3-nitro-5-amino-2,4-dimethylbenzoic acid.

Diazotization and Elimination : Diazotize the 5-amino group and treat with alcohol to remove it, forming 3-nitro-2,4-dimethylbenzoic acid.

Final Reduction : Apply ferrous sulfate and ammonia to reduce the remaining nitro group to the amino group.

Key Optimization : The nitration step yields ~70% due to steric hindrance from methyl groups. Purification via recrystallization in acidic media improves purity. Use excess reducing agents (e.g., FeSO₄) to ensure complete nitro-to-amine conversion .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound and its intermediates?

- NMR Spectroscopy : Confirm substitution patterns (e.g., methyl groups at C2/C4 and amino at C3) via H and C NMR. For example, methyl protons appear as singlets at δ ~2.3–2.5 ppm, while aromatic protons show coupling patterns dependent on substituents .

- Infrared (IR) Spectroscopy : Identify carboxyl (C=O stretch at ~1680–1700 cm) and amino (N-H stretch at ~3300–3500 cm) functional groups .

- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry, particularly in intermediates like 3-nitro-2,4-dimethylbenzoic acid .

Q. How does this compound behave in alkylation reactions, and what are the typical products?

In alkylation with methyl or ethyl halides:

- Reaction Conditions : Use alcoholic KOH (4 equivalents) and alkyl halides (5 equivalents) under reflux.

- Products : Predominantly O-esters (e.g., ethyl ester of this compound) due to steric hindrance from methyl groups and electron-withdrawing carboxyl, which disfavor N-alkylation. Yields of N-alkylated derivatives (e.g., monoethylamino acid) are low (<20%) .

Advanced Research Questions

Q. What mechanistic insights explain the preferential formation of O-esters over N-alkylated derivatives in reactions of this compound?

The steric bulk of the 2,4-dimethyl groups hinders nucleophilic attack at the amino group (N-alkylation). Additionally, the electron-withdrawing carboxyl group deactivates the aromatic ring, reducing the nucleophilicity of the amino group. Kinetic studies suggest O-ester formation proceeds via a faster SN2 mechanism at the carboxyl oxygen, while N-alkylation requires a higher-energy transition state .

Q. How can researchers resolve contradictions in reported yields for nitration and reduction steps during synthesis?

Discrepancies in nitration yields (e.g., 70% vs. theoretical) arise from:

Q. What strategies improve the efficiency of alkylation or acylation reactions involving this compound?

- Protection/Deprotection : Protect the amino group with acetyl chloride before alkylation, then hydrolyze with HCl to recover the free amine. This increases N-alkylated product yields to ~50% .

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in novel reactions?

Q. What are the applications of this compound as a building block in pharmaceutical intermediates?

- Antimicrobial Agents : Derivatives with halogen or sulfonyl groups (e.g., 3-amino-2,4-dimethyl-5-chlorobenzoic acid) show enhanced bioactivity.

- Polymer Chemistry : Incorporate into polyamides via condensation reactions for thermally stable materials .

Methodological Considerations

Q. How to design experiments to study the acid-base behavior of this compound in aqueous and non-aqueous solvents?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.